molecular formula C12H13N3O5 B1390926 1-{[(3-Nitrophenyl)amino]carbonyl}proline CAS No. 1132651-06-9

1-{[(3-Nitrophenyl)amino]carbonyl}proline

Cat. No.: B1390926
CAS No.: 1132651-06-9
M. Wt: 279.25 g/mol
InChI Key: XNMYLMZWZVVLTE-UHFFFAOYSA-N
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Description

1-{[(3-Nitrophenyl)amino]carbonyl}proline is an organic compound derived from L-proline. It is characterized by the presence of a nitrophenyl group attached to the amino carbonyl moiety of proline. This compound is known for its solid powder form and good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Preparation Methods

The synthesis of 1-{[(3-Nitrophenyl)amino]carbonyl}proline typically involves the functional group modification of L-proline. The process generally includes organic synthesis reactions, where L-proline undergoes specific reactions to introduce the nitrophenyl group. The exact synthetic routes and reaction conditions can vary, but they often involve the use of reagents like nitrophenyl isocyanate and appropriate solvents under controlled temperatures .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to ensure consistency and safety.

Chemical Reactions Analysis

1-{[(3-Nitrophenyl)amino]carbonyl}proline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, along with catalysts or specific temperature and pressure settings to optimize the reaction rates and yields.

Scientific Research Applications

1-{[(3-Nitrophenyl)amino]carbonyl}proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(3-Nitrophenyl)amino]carbonyl}proline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic functions, modulation of receptor activities, or alteration of cellular signaling processes .

Comparison with Similar Compounds

1-{[(3-Nitrophenyl)amino]carbonyl}proline can be compared with other similar compounds, such as:

    L-Proline derivatives: These compounds share the proline backbone but differ in the functional groups attached, leading to variations in their chemical and biological properties.

    Nitrophenyl compounds: These compounds contain the nitrophenyl group but may have different core structures, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of the proline backbone and the nitrophenyl group, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-11(17)10-5-2-6-14(10)12(18)13-8-3-1-4-9(7-8)15(19)20/h1,3-4,7,10H,2,5-6H2,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMYLMZWZVVLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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